molecular formula C8H7F2NO B2773497 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 82419-29-2

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2773497
CAS No.: 82419-29-2
M. Wt: 171.147
InChI Key: PZPVTXOFDWKYDD-UHFFFAOYSA-N
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Description

7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms at the 7 and 8 positions enhances its chemical stability and biological activity.

Properties

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPVTXOFDWKYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the nucleophilic substitution of chlorine in various chloropyrimidines with a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine . The reaction conditions often include the use of solvents such as acetonitrile and bases like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Functionalization via Nucleophilic Substitution

The compound serves as a precursor for pyrimidine conjugates with antiviral applications. Reactions involve:

  • Hydrazinolysis : Treatment with hydrazine monohydrate in ethanol, followed by HCl hydrolysis to yield primary amines.

  • Chloropyrimidine Substitution : Coupling with chloropyrimidines (e.g., 2-chloropyrimidine) in nBuOH with Et₃N at reflux (75–87% yield) .

Example Reaction with 2-Chloropyrimidine:

Reagents : (S)-7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine, 2-chloropyrimidine, Et₃N, nBuOH
Conditions : Reflux for 8 hours
Yield : 87%

Lewis Acid-Catalyzed SN2 Ring-Opening and Cyclization

A two-step protocol for benzoxazine synthesis involves:

  • SN2 Ring-Opening : Lewis acid-catalyzed reaction of aziridines with 2-halophenols.

  • Cu(I)-Mediated Cyclization : Intramolecular C–N bond formation (99% de and ee) .

StepConditionsOutcome
SN2 Ring-OpeningLewis acid (e.g., ZnCl₂)Activated intermediate
Cu(I)-Catalyzed CyclizationMild conditions99% de, >99% ee

Key Findings and Trends

  • Enantioselectivity : Zinc chloride and chiral ligands (e.g., WingPhos) are critical for achieving ≥99% ee.

  • Efficiency : Mitsunobu and Cu(I)-catalyzed methods offer rapid reaction times (10 minutes to 8 hours).

  • Pharmaceutical Relevance : Despite moderate antiviral activity, the compound’s structural versatility supports its role in antibiotic synthesis .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral potential of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives.

Case Study: Synthesis of Pyrimidine Conjugates
A series of pyrimidine conjugates incorporating 7,8-difluoro-3,4-dihydro-3-methyl-2H-benzoxazine were synthesized to evaluate their antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus. The results indicated that while these compounds displayed some activity against HSV-1, they did not show significant efficacy against influenza A .

Table 1: Antiviral Activity of Pyrimidine Conjugates

CompoundVirus TestedActivity Level
5aHSV-1Moderate
5bHSV-1 (Acyclovir-resistant)Low
5cInfluenza A (H1N1)No significant activity

Anticancer Applications

The compound has also been investigated for its anticancer properties. It has shown potential as an inhibitor of key signaling pathways involved in cancer progression.

Mechanisms of Action:

  • Inhibition of PI3Kα : Research indicates that derivatives of this benzoxazine act as potent inhibitors of the PI3Kα signaling pathway, which is crucial for cell proliferation and survival in cancer cells. In vitro studies demonstrated that certain derivatives significantly reduced phospho-Akt levels in various cancer cell lines .
  • Inhibition of CDK9 : The compound has been identified as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein implicated in transcriptional regulation and various hematologic malignancies. In treated cell lines, it caused a rapid decrease in survival markers such as Mcl-1 and c-Myc, suggesting its potential to induce apoptosis in tumor cells.

Table 2: Anticancer Activity Overview

Activity TypeMechanismCell Lines TestedObservations
AntiproliferativePI3Kα InhibitionHCT-116, MDA-MB-231Significant reduction in cell viability
Apoptosis InductionCDK9 InhibitionMV4-11Induced apoptosis via decreased survival markers

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods including the Mitsunobu reaction facilitated by zinc chloride. This method allows for high enantiomeric purity and efficient formation of the compound .

Mechanism of Action

The mechanism of action of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, its antiviral activity against HSV-1 is attributed to its ability to inhibit viral replication by interfering with viral DNA polymerase . The presence of fluorine atoms enhances its binding affinity and specificity for the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.

Biological Activity

7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a benzoxazine ring with two fluorine substituents at the 7 and 8 positions, which may enhance its reactivity and biological properties. Research into this compound is still emerging, with studies focusing on its synthesis, biological evaluation, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of fluorine atoms can influence the compound's lipophilicity and binding affinity to biological targets. The following table summarizes key structural features and their implications for biological activity:

Feature Description Implications
Fluorine Substituents Two fluorine atoms at positions 7 and 8Potentially enhances antiviral and antibacterial properties
Benzoxazine Ring Cyclic structure contributing to stabilityMay facilitate interactions with biological targets
Reactivity Capable of nucleophilic substitution reactionsEnables synthesis of derivatives with varied activities

Antiviral Properties

Recent studies have focused on the antiviral potential of this compound and its derivatives. Research indicates that this compound exhibits activity against viral strains such as herpes simplex virus type 1 (HSV-1) and influenza A (H1N1). For example:

  • Pyrimidine Conjugates : A series of pyrimidine conjugates synthesized from this compound showed varying degrees of antiviral activity. Notably, the compounds displayed significant efficacy against HSV-1, including acyclovir-resistant strains. However, they did not demonstrate substantial activity against influenza A .

Anticancer Activity

The cytotoxic effects of this compound derivatives have also been evaluated. Some derivatives exhibited selective cytotoxicity against various cancer cell lines:

Compound Cell Line Tested Cytotoxic Activity
Compound 1dMCF-7 (breast cancer)High
Compound 1eHeLa (cervical cancer)Moderate
Compound 1fA549 (lung cancer)Low

These findings suggest that modifications to the benzoxazine structure can enhance selective cytotoxicity towards tumor cells while minimizing effects on normal cells .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in viral replication or cancer cell proliferation. For instance:

  • The compound has been shown to affect serotonin receptors (5HT3), which may play a role in its pharmacological profile .

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antiviral Evaluation : A study synthesized various derivatives and assessed their antiviral activities against HSV-1 and H1N1. Results indicated that specific structural modifications could enhance antiviral efficacy .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of benzoxazine derivatives on multiple cancer cell lines. The results demonstrated promising selectivity for certain derivatives against cancer cells compared to non-cancerous cells .

Q & A

Q. What established synthetic routes are available for 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives?

A common method involves cyclization of 2-aminophenol derivatives with dihaloalkanes (e.g., 1,2-dibromoethane), followed by fluorination or acylation steps. For example, fluorination can be achieved using fluorinating agents like Selectfluor or via electrophilic substitution. Post-cyclization modifications, such as dichloroacetylation, are also employed to introduce functional groups . Alternative routes include Lewis acid-catalyzed ring-opening of aziridines with halogenated phenols, followed by Cu(I)-mediated intramolecular cyclization .

Q. How can researchers confirm the molecular structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm fluorine substitution patterns and backbone structure (e.g., aromatic protons, methylene groups in the dihydro ring).
  • IR spectroscopy : Identifies characteristic absorptions for C-F bonds (~1100–1250 cm⁻¹) and benzoxazine rings.
  • ESI-MS : Validates molecular weight and fragmentation patterns.
  • Elemental analysis : Confirms empirical formula.
  • X-ray crystallography : Resolves absolute configuration and crystal packing (critical for derivatives with chiral centers) . Note: Commercial suppliers like Sigma-Aldrich do not provide analytical data, requiring independent verification .

Q. What are the key spectroscopic markers for identifying fluorine substitution patterns in benzoxazine derivatives?

  • In 19F NMR , deshielding effects from adjacent fluorine atoms (e.g., 7,8-difluoro substitution) produce distinct splitting patterns.
  • 1H NMR couplings (e.g., JHF) between fluorine and neighboring protons can resolve regiochemistry.
  • IR C-F stretches vary based on electronic environments (e.g., 1150 cm⁻¹ for aromatic C-F vs. 1250 cm⁻¹ for aliphatic C-F) .

Advanced Research Questions

Q. What strategies optimize reaction yields in synthesizing fluorinated benzoxazine derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency.
  • Catalysis : Cu(I) or Pd catalysts improve cyclization rates and regioselectivity .
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during fluorination.
  • Purification : Column chromatography with silica gel or reverse-phase HPLC isolates high-purity products .

Q. How should discrepancies in analytical data between commercial suppliers and published studies be addressed?

  • Independent validation : Re-run NMR, MS, and elemental analysis using in-house standards.
  • Cross-reference multiple sources : Compare with peer-reviewed protocols (e.g., X-ray data from published crystallographic studies) .
  • Batch variability : Document lot-specific supplier data and assess impurities via LC-MS .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Model transition states for fluorination or cyclization steps to identify energy barriers.
  • Molecular docking : Predict binding affinities if the compound is studied for biological targets (e.g., enzyme inhibition).
  • QSAR : Correlate substituent effects (e.g., fluorine position) with physicochemical properties .

Q. How can researchers design biological assays to evaluate the bioactivity of benzoxazine derivatives?

  • Target selection : Prioritize enzymes or receptors with known interactions with benzoxazines (e.g., kinase inhibitors).
  • In vitro assays : Use cell lines expressing fluorescent reporters for high-throughput screening of anti-inflammatory or cytotoxic effects.
  • Dose-response studies : Establish IC50 values with controls for fluorinated analogs to assess potency .

Data Contradiction Analysis

  • Case : A supplier-provided 7,8-difluoro derivative lacks expected 19F NMR signals.
    • Resolution : Verify synthesis steps for unintended dehalogenation. Re-examine reaction conditions (e.g., excess base may remove fluorine). Compare with literature-reported spectra .

Methodological Tables

Technique Application Key Parameters
X-ray CrystallographyAbsolute configuration determinationResolution < 1.0 Å, R-factor < 0.05
ESI-MSMolecular weight validationm/z accuracy ± 0.1 Da
DFT ModelingReaction mechanism elucidationB3LYP/6-31G* basis set

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